3-Amino-1-chloro-4-phenylbutan-2-one
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Overview
Description
3-Amino-1-chloro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H12ClNO It is a chiral molecule, often used in research and industrial applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-chloro-4-phenylbutan-2-one typically involves the reaction of 4-phenylbutan-2-one with chlorinating agents followed by amination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: NaOH, KOH, ROH
Major Products Formed:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
3-Amino-1-chloro-4-phenylbutan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-1-chloro-4-phenylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or receptor binding, leading to downstream biological effects .
Comparison with Similar Compounds
- 3-Amino-1-chloro-4-phenylbutan-2-ol
- 3-Amino-1-chloro-4-phenylbutan-2-amine
- 3-Amino-1-chloro-4-phenylbutan-2-carboxylic acid
Comparison: 3-Amino-1-chloro-4-phenylbutan-2-one is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the presence of the ketone group in this compound makes it more reactive in nucleophilic addition reactions compared to its alcohol or amine counterparts .
Properties
IUPAC Name |
3-amino-1-chloro-4-phenylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSBPMDYXZFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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